N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide
Description
N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide is a complex organic compound that features a pyrazole ring, a nitro group, and a tetrazole ring
Properties
IUPAC Name |
N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N8O4S/c1-9(2)7-21-8-11(6-15-21)18-27(25,26)13-4-3-10(5-12(13)22(23)24)14-16-19-20-17-14/h3-6,8-9,18H,7H2,1-2H3,(H,16,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUHVWDNJFFRBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)NS(=O)(=O)C2=C(C=C(C=C2)C3=NNN=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N8O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and strong acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .
Scientific Research Applications
N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials and coatings.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(2-methyl-2H-tetrazol-5-yl)-1H-pyrazole-5-sulfonamide: Shares a similar pyrazole and tetrazole structure but differs in the substitution pattern.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a pyrazole ring and are studied for their biological activity.
Uniqueness
N-[1-(2-methylpropyl)pyrazol-4-yl]-2-nitro-4-(2H-tetrazol-5-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
